Diméfluthrine

Vue d'ensemble

Description

Dimefluthrin is a synthetic pyrethroid insecticide known for its high insecticidal activity and rapid knockdown efficacy. It is particularly effective against mosquitoes, including species such as Culex pipiens pallens and Culex quinquefasciatus . Dimefluthrin is a derivative of natural pyrethrins, which are compounds extracted from Chrysanthemum flowers. Pyrethroids like dimefluthrin are designed to be more stable and effective than their natural counterparts .

Applications De Recherche Scientifique

Dimefluthrin has a wide range of applications in scientific research, particularly in the fields of entomology, toxicology, and environmental science. It is extensively used in studies related to insecticide resistance, mosquito control, and the development of new insecticidal formulations . Additionally, dimefluthrin is employed in research on the environmental impact of pyrethroid insecticides and their degradation products .

Mécanisme D'action

Target of Action

Dimefluthrin, a pyrethroid insecticide, primarily targets the voltage-gated sodium channels in the axonal membranes of insects . These sodium channels are membrane proteins with a hydrophilic interior, shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential .

Mode of Action

Dimefluthrin acts by preventing the closure of these voltage-gated sodium channels . When Dimefluthrin keeps the channels in their open state, the nerves cannot repolarize, leaving the axonal membrane permanently depolarized . This results in the paralysis of the organism .

Biochemical Pathways

The biochemical pathways affected by Dimefluthrin primarily involve the propagation of action potentials in the nervous system of insects. By keeping the sodium channels open, Dimefluthrin disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption leads to the paralysis of the insect, thereby exhibiting its insecticidal activity .

Pharmacokinetics

Like other pyrethroids, it is likely that dimefluthrin is metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of Dimefluthrin’s action is the rapid paralysis of insects, which is often followed by their death . This is due to the disruption of the normal function of the nervous system caused by the prolonged opening of the sodium channels .

Action Environment

The efficacy and stability of Dimefluthrin can be influenced by various environmental factors. For instance, the presence of other substances, such as piperonyl butoxide (PBO), can enhance the insecticidal activity of Dimefluthrin . PBO is known to inhibit the detoxification enzymes in insects, thereby increasing the toxicity of pyrethroids like Dimefluthrin . Furthermore, the effectiveness of Dimefluthrin can also be affected by the resistance developed by insects due to their intensive exposure to insecticides .

Analyse Biochimique

Biochemical Properties

Dimefluthrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects, where it binds to voltage-gated sodium channels. This binding prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually the death of the insect . Dimefluthrin’s interaction with sodium channels is highly specific, making it effective at low concentrations.

Cellular Effects

Dimefluthrin affects various types of cells and cellular processes. In insects, it disrupts normal cell function by altering cell signaling pathways and gene expression. The compound induces oxidative stress and affects cellular metabolism by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis . In mammalian cells, Dimefluthrin has been shown to have neurotoxic effects, particularly at high concentrations, by affecting the central nervous system .

Molecular Mechanism

The molecular mechanism of Dimefluthrin involves its interaction with voltage-gated sodium channels in the nervous system. By binding to these channels, Dimefluthrin prevents their closure, resulting in prolonged depolarization of the nerve membrane. This continuous depolarization leads to repetitive firing of the nerve cells, causing paralysis and death of the insect . Additionally, Dimefluthrin may inhibit certain enzymes involved in detoxification processes, further enhancing its insecticidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimefluthrin can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Over time, the efficacy of Dimefluthrin may decrease due to degradation, leading to reduced insecticidal activity . Long-term exposure to Dimefluthrin in laboratory studies has shown potential neurotoxic effects in mammals, indicating the need for careful handling and usage .

Dosage Effects in Animal Models

The effects of Dimefluthrin vary with different dosages in animal models. At low doses, Dimefluthrin effectively controls insect populations without causing significant adverse effects. At high doses, it can exhibit toxic effects, including neurotoxicity and teratogenic effects in mammals . Studies have shown that prolonged exposure to high doses of Dimefluthrin can lead to developmental abnormalities and increased mortality in animal models .

Metabolic Pathways

Dimefluthrin is metabolized in the body through various pathways. It undergoes hydrolysis and oxidation, primarily in the liver, to form metabolites that are excreted in urine and feces. The enzymes involved in the metabolism of Dimefluthrin include cytochrome P450 monooxygenases, which play a crucial role in its detoxification . The metabolic pathways of Dimefluthrin can influence its efficacy and toxicity, depending on the rate of metabolism and the formation of active or inactive metabolites .

Transport and Distribution

Within cells and tissues, Dimefluthrin is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the nervous system and adipose tissue . The distribution of Dimefluthrin within the body can affect its overall toxicity and efficacy, with higher concentrations in target tissues leading to more pronounced effects .

Subcellular Localization

Dimefluthrin’s subcellular localization is primarily within the nervous system, where it exerts its insecticidal effects. It can localize to specific compartments, such as the synaptic cleft, where it interacts with sodium channels . The targeting signals and post-translational modifications that direct Dimefluthrin to these compartments are crucial for its activity and function. Understanding the subcellular localization of Dimefluthrin can provide insights into its mechanism of action and potential off-target effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimefluthrin is synthesized through a multi-step process involving the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of pyridine and tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification through column chromatography to yield dimefluthrin as a colorless oil .

Industrial Production Methods: Industrial production of dimefluthrin involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes the use of large-scale reactors, continuous extraction systems, and advanced purification techniques to produce dimefluthrin in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Dimefluthrin primarily undergoes hydrolysis and oxidation reactions. As an ester compound, it is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its corresponding alcohol and acid . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidized products .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- d-Allethrin

- Prallethrin

- Momfluorothrin

- Metofluthrin

- Meperfluthrin

Dimefluthrin stands out due to its rapid knockdown effect and high potency, making it a valuable tool in mosquito control and other insecticidal applications .

Activité Biologique

Dimefluthrin is a synthetic pyrethroid insecticide widely used for controlling various pests, particularly mosquitoes. Its biological activity has been the subject of numerous studies, focusing on its effects on target and non-target organisms, mechanisms of action, and potential ecological implications. This article reviews the biological activity of dimefluthrin, highlighting key research findings, case studies, and relevant data.

Dimefluthrin exerts its insecticidal effects primarily through the modulation of sodium channels in the nervous system of insects. By prolonging the opening of these channels, dimefluthrin disrupts normal nerve impulse transmission, leading to paralysis and death in insects. This mechanism is similar to that of other pyrethroids but is characterized by enhanced knockdown activity, making it particularly effective against flying insects like mosquitoes .

Toxicological Studies

Aquatic Organisms

Recent studies have investigated the long-term effects of dimefluthrin on non-target aquatic species. For instance, a study on juvenile Acrossocheilus fasciatus revealed significant adverse effects after 60 days of exposure to dimefluthrin at concentrations of 0.8 μg/L and 4 μg/L. The findings indicated a notable decrease in body weight and alterations in intestinal morphology, with irregular villi observed. Additionally, gene expression analysis showed downregulation in immune-related genes and pathways associated with metabolism and immune response .

Teratogenic Effects

Research has also explored the teratogenic potential of dimefluthrin when inhaled by pregnant mice. A study using mosquito coils containing 0.031% dimefluthrin demonstrated that exposure during critical gestational periods led to reduced fetal viability, increased mortality rates, and observable fetal abnormalities such as hemorrhages. This study underscores the potential risks associated with household insecticides containing dimefluthrin during pregnancy .

Case Studies

-

Effects on Mosquito Populations

A study conducted in urban areas identified resistance patterns in Aedes albopictus populations against various insecticides, including dimefluthrin. Bioassays indicated that urban populations exhibited significantly lower mortality rates compared to rural counterparts, suggesting a developing resistance that could undermine the efficacy of dimefluthrin as a control agent . -

Histopathological Findings

Another research effort examined the histopathological effects of insect repellent exposure on lung tissue in animal models. Findings indicated that exposure to electric mats containing dimefluthrin contributed to cellular degeneration and thickening of pleural membranes, raising concerns about respiratory health impacts from prolonged exposure to this compound .

Data Summary

The following table summarizes key findings from various studies on dimefluthrin's biological activity:

Propriétés

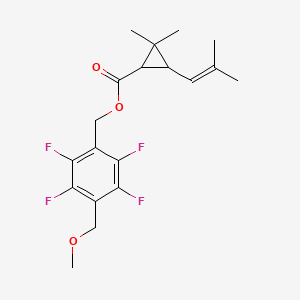

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCJRMYMAMSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058043 | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271241-14-6 | |

| Record name | Dimefluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.